2-(Piperidin-4-ylmethyl)-4-(trifluoromethyl)pyrimidine hydrochloride is a chemical compound that has garnered attention for its potential applications in medicinal chemistry, particularly as a therapeutic agent in the treatment of metabolic disorders such as type 2 diabetes. This compound belongs to a class of molecules known as pyrimidines, which are characterized by their six-membered heterocyclic structure containing nitrogen atoms.
The compound is classified under the category of pyrimidine derivatives and is specifically noted for its structural features, including a piperidine ring and a trifluoromethyl group. Its chemical formula is , with a molecular weight of approximately 281.71 g/mol . It is recognized in various chemical databases, including PubChem and American Elements, where it is listed under the CAS Number 1360437-68-8 .
The synthesis of 2-(Piperidin-4-ylmethyl)-4-(trifluoromethyl)pyrimidine hydrochloride typically involves several key steps:
The molecular structure of 2-(Piperidin-4-ylmethyl)-4-(trifluoromethyl)pyrimidine hydrochloride can be represented using various notations:
C1CNCCC1C2=NC=CC(=N2)C(F)(F)F
The compound features a pyrimidine ring substituted with both a piperidine moiety and a trifluoromethyl group, which contributes to its unique chemical properties .
The chemical reactivity of 2-(Piperidin-4-ylmethyl)-4-(trifluoromethyl)pyrimidine hydrochloride can be explored through various types of reactions:
The mechanism of action for 2-(Piperidin-4-ylmethyl)-4-(trifluoromethyl)pyrimidine hydrochloride primarily involves its role as an agonist for G protein-coupled receptors (GPCRs), specifically GPR119. Activation of this receptor leads to:
This mechanism positions the compound as a potential therapeutic agent for managing type 2 diabetes .
The physical properties of 2-(Piperidin-4-ylmethyl)-4-(trifluoromethyl)pyrimidine hydrochloride include:
Chemical properties include:
The primary applications of 2-(Piperidin-4-ylmethyl)-4-(trifluoromethyl)pyrimidine hydrochloride lie in:
CAS No.: 34730-78-4
CAS No.: 16903-37-0
CAS No.: 27725-91-3
CAS No.: 163594-75-0
CAS No.: 30564-92-2
CAS No.: 42746-57-6